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Compound of Interest

Compound Name: 2-Hydroxyisonicotinic acid

Cat. No.: B064118 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-hydroxyisonicotinic acid
and its derivatives. 2-Hydroxyisonicotinic acid, which exists in tautomeric equilibrium with 2-

oxo-1,2-dihydropyridine-4-carboxylic acid, is a valuable scaffold in medicinal chemistry. Its

derivatives have shown potential as enzyme inhibitors and are being explored for various

therapeutic applications.

Introduction
2-Hydroxyisonicotinic acid is a versatile heterocyclic compound that serves as a key building

block in the development of novel pharmaceuticals. The presence of a carboxylic acid, a

hydroxyl group (in its enol form), and a pyridine ring allows for diverse chemical modifications,

enabling the synthesis of a wide range of derivatives with varied physicochemical properties

and biological activities. This application note outlines established synthetic routes to the core

structure and provides detailed protocols for the preparation of its ester, amide, and N/O-

alkylated derivatives.

Synthesis of the 2-Hydroxyisonicotinic Acid Core
Two primary routes for the synthesis of the 2-hydroxyisonicotinic acid core are presented:

direct oxidation of isonicotinic acid and hydrolysis of 2-chloronicotinic acid.

Protocol 1: Direct Oxidation of Isonicotinic Acid
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This method provides a direct, one-step synthesis to 2-hydroxyisonicotinic acid from a

readily available starting material.

Experimental Protocol:

Dissolve isonicotinic acid (5g) in 50 mL of water containing 6.7 g of potassium hydroxide

(KOH).

Cool the solution and bubble a mixture of fluorine (F₂) and nitrogen (N₂) (10% F₂ in N₂)

through the solution at a controlled rate (e.g., 10 cc/min F₂ and 90 cc/min N₂).

Maintain the reaction temperature between -25°C and +30°C.

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

Upon completion, acidify the reaction mixture to precipitate the product.

Filter the precipitate, wash with cold water, and dry to yield 2-hydroxyisonicotinic acid.

Starting
Material

Reagents
Temperatur
e (°C)

Reaction
Time

Yield (%) Purity (%)

Isonicotinic

Acid

F₂/N₂, KOH,

H₂O
-25 to 30 Varies Not Specified Not Specified

Protocol 2: Hydrolysis of 2-Chloronicotinic Acid
This two-step approach involves the synthesis of a 2-chloronicotinic acid intermediate, followed

by hydrolysis to the desired 2-hydroxyisonicotinic acid.

Experimental Protocol:

Step A: Synthesis of 2-Chloronicotinic Acid

A common method for the synthesis of 2-chloronicotinic acid is the chlorination of nicotinic acid

N-oxide.
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Prepare nicotinic acid N-oxide by oxidizing nicotinic acid with a suitable oxidizing agent (e.g.,

hydrogen peroxide in acetic acid).

React the nicotinic acid N-oxide with a chlorinating agent such as phosphorus oxychloride

(POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).

The reaction is typically heated to facilitate the conversion.

After the reaction is complete, the excess chlorinating agent is carefully quenched and

removed.

The crude 2-chloronicotinic acid is then isolated and purified.

Step B: Hydrolysis to 2-Hydroxyisonicotinic Acid

Dissolve 2-chloronicotinic acid in an aqueous basic solution (e.g., sodium hydroxide or

potassium hydroxide).

Heat the mixture to promote the nucleophilic substitution of the chloride with a hydroxide ion.

Monitor the reaction until the starting material is consumed.

Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the 2-
hydroxyisonicotinic acid.

Collect the product by filtration, wash with water, and dry.

Intermediat
e

Reagents
Temperatur
e (°C)

Reaction
Time

Yield (%) Purity (%)

2-

Chloronicotini

c Acid

NaOH or

KOH, H₂O
Reflux Varies High >95

Synthesis of 2-Hydroxyisonicotinic Acid Derivatives
The versatile functional groups of 2-hydroxyisonicotinic acid allow for the synthesis of a

variety of derivatives, including esters, amides, and N- or O-alkylated compounds.
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Ester Derivatives
Esterification of the carboxylic acid group can be achieved using standard methods.

Protocol 3: Synthesis of Methyl 2-Hydroxyisonicotinate

Suspend 2-hydroxyisonicotinic acid in methanol.

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

Heat the mixture to reflux and monitor the reaction by TLC.

Upon completion, cool the reaction mixture and remove the excess methanol under reduced

pressure.

Neutralize the residue with a mild base (e.g., sodium bicarbonate solution).

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the

methyl ester.

Starting Material Reagents Solvent Yield (%)

2-Hydroxyisonicotinic

Acid

Methanol, H₂SO₄

(cat.)
Methanol Good

Amide Derivatives
The carboxylic acid can be converted to an amide via activation with a coupling agent or by

forming an acid chloride intermediate.

Protocol 4: Synthesis of N-Aryl-2-hydroxyisonicotinamides (via 2-bromo intermediate)

This protocol describes the synthesis of N-aryl amides starting from the analogous 2-bromo

derivative, which can be subsequently hydrolyzed to the 2-hydroxy compound if desired.
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React 2-bromoisonicotinic acid with a suitable amine (e.g., (S)-1-phenylethaneamine) in the

presence of a coupling agent like titanium tetrachloride (TiCl₄) and a base such as pyridine.

[1]

The reaction is typically carried out in an inert solvent at a controlled temperature.

After the reaction is complete, the mixture is worked up to isolate the N-aryl-2-

bromoisonicotinamide.[1]

Subsequent hydrolysis of the 2-bromo group to a 2-hydroxy group can be achieved under

basic conditions.

Starting Material Reagents Solvent Yield (%)

2-Bromoisonicotinic

Acid

(S)-1-

phenylethaneamine,

TiCl₄, Pyridine

Not Specified Moderate to Good[1]

O-Alkylated Derivatives
The hydroxyl group of the 2-pyridone tautomer can be alkylated to form 2-alkoxyisonicotinic

acid derivatives.

Protocol 5: Synthesis of 2-Methoxyisonicotinic Acid

Treat 2-hydroxyisonicotinic acid with a methylating agent, such as dimethyl sulfate or

methyl iodide.

The reaction is typically performed in the presence of a base (e.g., potassium carbonate or

sodium hydride) to deprotonate the hydroxyl group.

A suitable solvent such as DMF or acetone is used.

The reaction mixture is stirred at room temperature or heated to drive the reaction to

completion.

After workup, the 2-methoxyisonicotinic acid is isolated and purified.
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Starting
Material

Reagents Base Solvent Yield (%)

2-

Hydroxyisonicoti

nic Acid

Dimethyl sulfate

or Methyl iodide
K₂CO₃ or NaH DMF or Acetone Good

Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this document.

Isonicotinic Acid 2-Hydroxyisonicotinic
Acid

F₂, N₂, KOH, H₂O

Nicotinic Acid Nicotinic Acid
N-Oxide

[O] 2-Chloronicotinic
Acid

POCl₃ or
PCl₅/POCl₃ 2-Hydroxyisonicotinic

Acid

NaOH or KOH,
H₂O, Heat

Click to download full resolution via product page

Caption: Synthetic routes to 2-hydroxyisonicotinic acid.
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Caption: Derivatization of 2-hydroxyisonicotinic acid.
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Biological Context and Signaling Pathways
Derivatives of 2-hydroxyisonicotinic acid are of significant interest in drug discovery due to

their ability to act as enzyme inhibitors. For example, isonicotinic acid derivatives have been

investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

The structural features of 2-hydroxyisonicotinic acid allow for the design of molecules that

can fit into the active sites of various enzymes, potentially modulating their activity and

impacting downstream signaling pathways. Further research into the specific biological targets

of these derivatives is ongoing and holds promise for the development of new therapeutic

agents.

2-Hydroxyisonicotinic
Acid Derivative

Target Enzyme
(e.g., COX-2)

Inhibition Downstream
Signaling Pathway

Modulation Biological Response
(e.g., Reduced Inflammation)

Leads to

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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